
4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative and has been synthesized using various methods. The purpose of
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Brominated Precursors for Synthesis : Brominated trihalomethylenones, including compounds like 4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole, are used as precursors in the synthesis of various pyrazole derivatives. These derivatives are obtained through cyclocondensation reactions, substitution reactions, and nucleophilic substitution reactions with sodium azide, leading to a range of pyrazole compounds with potential applications in pharmaceutical and material sciences (Martins et al., 2013).
Tautomerism Study : The study of tautomerism in pyrazoles, including 4-bromo substituted 1H-pyrazoles, provides insights into their structural and electronic properties. These studies are crucial for understanding the reactivity and stability of these compounds, which can impact their use in various chemical syntheses and pharmaceutical applications (Trofimenko et al., 2007).
Directed Lithiation : The directed lithiation of bromopyrazoles, including 4-bromo-1H-pyrazoles, is a method used to create vicinally disubstituted pyrazoles. This approach is significant for the synthesis of compounds with potential applications in medicinal chemistry and material science (Heinisch et al., 1990).
Sulphonylation Processes : The preparation and sulphonylation of 4-bromo-1H-pyrazoles, including the synthesis of 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole, demonstrate the versatility of these compounds in chemical transformations. This research contributes to the development of new synthetic methodologies and potential pharmaceutical compounds (Diana et al., 2018).
Biological Studies
Antimicrobial Activity : Pyrazole derivatives, including 4-bromo-1H-pyrazoles, have been synthesized and tested for their antimicrobial properties. These studies are crucial for identifying new compounds with potential therapeutic applications against various bacterial and fungal infections (Pundeer et al., 2013).
Antifungal Activity and SAR : Research into the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which include 4-bromo substituted pyrazoles, and their antifungal activities, offers valuable insights into the structure-activity relationships of these compounds. This research aids in the development of new antifungal agents and enhances understanding of their mechanisms of action (Du et al., 2015).
Eigenschaften
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2N2O/c1-13-4-6-5(8)2-11-12(6)3-7(9)10/h2,7H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSOVGUSHALRCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NN1CC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


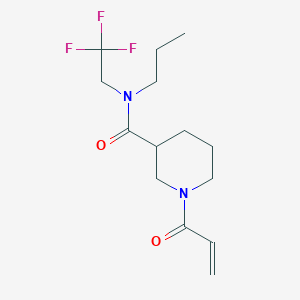

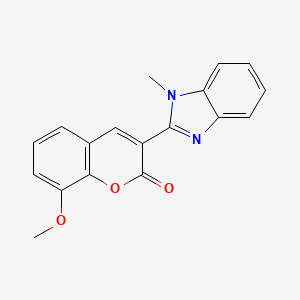

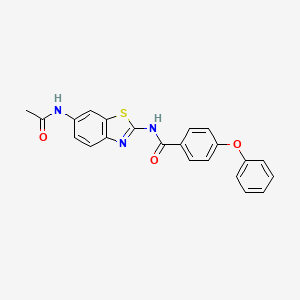
![(2E,NZ)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2506805.png)
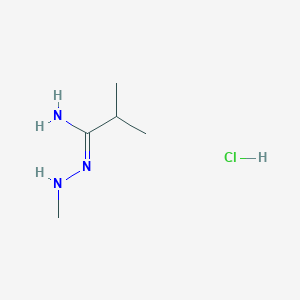
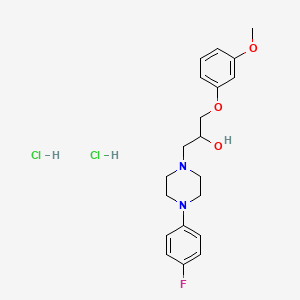

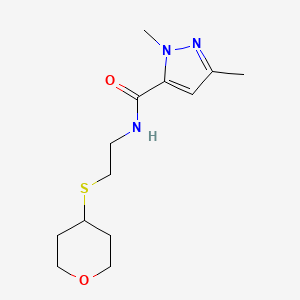
![2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline](/img/structure/B2506812.png)

![N-(3,5-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2506816.png)